molecular formula C22H22N4O2S B2776031 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1251576-23-4

8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2776031
CAS No.: 1251576-23-4
M. Wt: 406.5
InChI Key: IIRINVBTKSYDCV-UHFFFAOYSA-N
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Description

8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a quinazoline core fused with a thiazole ring, and a piperazine moiety substituted with a m-tolyl group.

Preparation Methods

The synthesis of 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the piperazine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and apoptosis.

    Medicine: Research is ongoing to explore its potential as an antitumor agent, given its ability to inhibit the growth of certain cancer cells.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one include other quinazoline derivatives such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2. These compounds share a quinazoline core but differ in their specific substitutions and biological activities.

Properties

IUPAC Name

8-[4-(3-methylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-3-2-4-17(13-15)24-7-9-25(10-8-24)20(27)16-5-6-18-19(14-16)23-22-26(21(18)28)11-12-29-22/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRINVBTKSYDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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